molecular formula C20H22N4O2S B284540 N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide

N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide

Cat. No. B284540
M. Wt: 382.5 g/mol
InChI Key: XDGFRNSJNCVVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide, also known as DMPTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMPTA is a member of the thienotriazolodiazepine family and has been studied for its pharmacological properties, as well as its potential use in laboratory experiments.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide is not fully understood. However, it is thought to interact with the GABA-A receptor, which is responsible for the regulation of neurotransmitters in the brain. N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide is believed to enhance the activity of GABA, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease anxiety and increase sleep in animal models. N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide has also been shown to have anticonvulsant properties, which may be useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide is also stable, which makes it ideal for use in long-term studies. However, N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide has some limitations. It is a relatively new compound, and its long-term effects on human health are not fully understood. Additionally, N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide is not currently approved for use in humans, which limits its potential applications.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide. One area of research is the development of new compounds that are based on the structure of N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide. These compounds may have improved pharmacological properties and may be useful in the treatment of a variety of disorders. Another area of research is the investigation of the long-term effects of N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide on human health. This research may help to determine the safety and efficacy of N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide as a therapeutic agent. Finally, research on the mechanism of action of N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide may lead to the development of new drugs that target the GABA-A receptor.

Synthesis Methods

N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide is synthesized using a multi-step process that involves the reaction of 2,4-dimethylphenylhydrazine with 2-chloroacetyl chloride to form the intermediate 2-(2,4-dimethylphenyl)hydrazono)acetyl chloride. This intermediate is then reacted with 7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazine to form N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide has been studied for its potential use in various scientific applications. It has been shown to have anxiolytic, sedative, and anticonvulsant properties in animal models. N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide has also been studied for its potential use as a therapeutic agent in the treatment of anxiety disorders, epilepsy, and insomnia.

properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetamide

InChI

InChI=1S/C20H22N4O2S/c1-11-5-7-15(13(3)8-11)21-17(25)10-24-20(26)18-14-6-4-12(2)9-16(14)27-19(18)22-23-24/h5,7-8,12H,4,6,9-10H2,1-3H3,(H,21,25)

InChI Key

XDGFRNSJNCVVFX-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=C(C=C(C=C4)C)C

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=C(C=C(C=C4)C)C

Origin of Product

United States

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